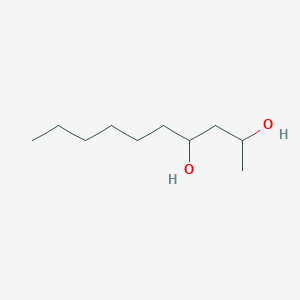

2,4-Decanediol

Overview

Description

2,4-Decanediol is a chemical compound that is not directly discussed in the provided papers. However, the synthesis and properties of related compounds have been studied. For instance, the synthesis of monodisperse hard segments containing 2,4-toluene diisocyanate (TDI) and 1,4-butanediol is described in one of the papers . Although this does not directly pertain to this compound, the methods and analyses used for these compounds could potentially be applied to the synthesis and study of this compound.

Synthesis Analysis

The synthesis of related compounds involves a simple technique that yields high purity material. Specifically, the paper discusses the synthesis of oligomers using 2,4-TDI and 1,4-butanediol . The synthesis process is confirmed through various forms of spectroscopy, including proton NMR, 13C NMR, and IR, which are standard techniques that could also be relevant for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of the synthesized oligomers is confirmed using spectroscopic methods as mentioned above . These methods are crucial for determining the structure of chemical compounds and would be similarly used to analyze the structure of this compound.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving this compound. However, the synthesis of stereoisomers of a different compound, 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, is described, which involves dianion alkylation as a key step . This indicates the type of chemical reactions that might be used in the synthesis of complex molecules, which could be analogous to reactions this compound might undergo.

Physical and Chemical Properties Analysis

The physical properties such as glass transition temperatures (Tg) and melting temperatures (Tm) of the synthesized oligomers are reported. It is noted that the Tg of the hard segments is inversely proportional to the reciprocal of their molecular weights, and the Tm shows an odd-even effect relative to the number of 2,4-TDI units in the hard segment . These findings suggest that the physical properties of this compound could also be influenced by its molecular weight and structure.

Scientific Research Applications

Agricultural Soil Management

2,4-Decanediol, particularly in the form of 1,9-decanediol, has been identified as a biological nitrification inhibitor (BNI) with significant implications in agricultural soil management. Lu et al. (2019) discovered that 1,9-decanediol, found in rice root exudates, can effectively inhibit soil nitrification. This compound demonstrated a higher inhibition effect on soil nitrification compared to other BNIs and synthetic nitrification inhibitors like dicyandiamide (DCD). This suggests its potential as an efficient and natural way to mitigate nitrogen losses in agricultural settings, thereby enhancing crop productivity and environmental sustainability (Lu et al., 2019).

Biotechnological Production of Chemicals

This compound derivatives like 1,4-butanediol and 2,3-butanediol have significant industrial applications. Studies by Liu & Lu (2015) and Yim et al. (2011) demonstrated the potential of engineered Escherichia coli for the autonomous production of 1,4-butanediol, an important industrial chemical. This approach, which combines synthetic biology with metabolic engineering, illustrates a sustainable and cost-effective method for producing valuable chemicals from renewable resources (Liu & Lu, 2015); (Yim et al., 2011).

Material Science Applications

In the field of material science, derivatives of this compound are used in the synthesis of polymers and advanced materials. For instance, the synthesis of 1,10-decanediol-based polymers has been explored for various applications. Gunatillake et al. (1998) studied the preparation of polycarbonate and copolycarbonate macrodiols using 1,10-decanediol, demonstrating its potential in creating materials with diverse structural features for different applications, such as elastomers and plastics (Gunatillake et al., 1998).

Future Directions

While specific future directions for 2,4-Decanediol are not well-documented, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This suggests potential future directions for the use of this compound and similar compounds in the development of new therapeutic strategies.

Mechanism of Action

Target of Action

It’s known that this compound interacts with myofibrillar proteins

Mode of Action

2,4-Decanediol appears to play a role in altering the conformation of myofibrillar proteins and inducing oxidative degradation . It’s suggested that hydrophobic interactions and hydrogen bonding are the primary driving forces behind the binding of this compound with myofibrillar proteins .

Biochemical Pathways

It’s suggested that the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine may be involved . These key volatile compounds might arise from the metabolism of these amino acids, potentially being products of arginine biosynthesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in protein conformation and induction of oxidative degradation . These changes can influence the overall aroma development, particularly in the context of food science .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s impact on protein conformation and aroma development is relevant in the context of food storage and refrigeration . .

properties

IUPAC Name |

decane-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-3-4-5-6-7-10(12)8-9(2)11/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJXRWSHIASCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290870 | |

| Record name | 2,4-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24892-56-6 | |

| Record name | 2,4-Decanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

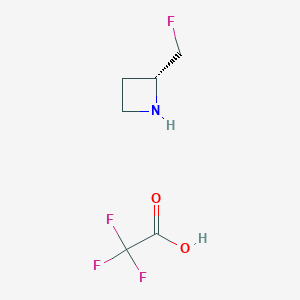

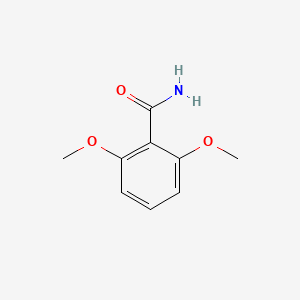

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)